Mirodenafil has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction.
Mirodenafil
CAS No.: 862189-95-5
Cat. No.: VC0535506
Molecular Formula: C26H37N5O5S
Molecular Weight: 531.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862189-95-5 |
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Molecular Formula | C26H37N5O5S |
Molecular Weight | 531.7 g/mol |
IUPAC Name | 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) |
Standard InChI Key | MIJFNYMSCFYZNY-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=CN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
SMILES | CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Canonical SMILES | CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Mirodenafil
Structural Characteristics
Mirodenafil (chemical name: 5-ethyl-2-(3)-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one) is a pyrrolopyrimidinone derivative with a molecular formula of and a molecular weight of 531.7 g/mol . Its structure features a dihydropyrrole ring, which enhances selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6 and PDE11 . Unlike sildenafil, mirodenafil’s modifications at the N- and O-side chains reduce off-target effects, contributing to its improved safety profile .
Table 1: Key Chemical Properties of Mirodenafil
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 531.7 g/mol | |
Solubility | Lipophilic | |
Half-Life | 2.5 hours (humans) | |
Blood-Brain Barrier | Penetrant |
Pharmacokinetics
Mirodenafil exhibits rapid absorption, with a time to maximum plasma concentration () of 1.5–1.8 hours post-administration in humans . Its bioavailability is dose-proportional, and it undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . A study in Mexican volunteers demonstrated a of 331.1 ng/mL and an AUC of 883.3 ng·h/mL after a 100 mg dose, aligning closely with data from Korean populations . The elimination half-life () ranges from 1.8 to 2.5 hours, supporting its use as an on-demand therapy .
Table 2: Pharmacokinetic Parameters Across Populations
Parameter | Mexican Cohort (100 mg) | Korean Cohort (100 mg) |
---|---|---|
331.1 ± 32.7 ng/mL | 350.2 ± 40.1 ng/mL | |
1.6 ± 0.3 hours | 1.5 ± 0.2 hours | |
AUC | 883.3 ± 104.1 ng·h/mL | 900.5 ± 110.2 ng·h/mL |
1.8 ± 0.2 hours | 2.5 ± 0.3 hours |
Mechanisms of Action
PDE5 Inhibition and Vascular Effects
Mirodenafil’s primary mechanism involves reversible inhibition of PDE5, which prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) in cavernosal smooth muscle cells . Elevated cGMP levels induce vasodilation, enhancing blood flow to erectile tissues. Compared to sildenafil, mirodenafil demonstrates 30-fold greater selectivity for PDE5 over PDE6, minimizing visual disturbances .
Neuroprotective Pathways
Preclinical studies reveal mirodenafil’s potential in Alzheimer’s disease via:
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cGMP/PKG/CREB Pathway Activation: Enhances synaptic plasticity and memory consolidation .
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GSK-3β Inhibition: Reduces tau hyperphosphorylation, a hallmark of AD pathology .
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Autophagy Induction: Promotes clearance of amyloid-β (Aβ) aggregates through LC3B-II upregulation .
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Wnt/β-Catenin Signaling: Suppresses Dickkopf-1 (Dkk-1), mitigating Aβ-induced neurodegeneration .
In APP-C105 transgenic mice, mirodenafil (4 mg/kg, 4 weeks) improved Morris water maze performance by 64% () and reduced Aβ levels by 40% .
Clinical Applications in Erectile Dysfunction
Efficacy in Broad-Spectrum ED
A meta-analysis of three randomized controlled trials (RCTs) involving 374 participants demonstrated mirodenafil’s superiority over placebo . Key findings include:
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IIEF-EF Domain Scores: 100 mg mirodenafil increased scores by 8.13 points vs. placebo () .
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Sexual Encounter Profile (SEP): Success rates for penetration (SEP2) and maintenance (SEP3) improved by 45% and 50%, respectively .
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Global Assessment Questionnaire (GAQ): 78% of patients reported improved erections vs. 22% in placebo .
Table 3: Efficacy Outcomes in ED Trials
Outcome Measure | Mirodenafil 100 mg | Placebo | -Value |
---|---|---|---|
IIEF-EF Score Change | +8.13 | +1.21 | <0.00001 |
SEP2 Success Rate | 72% | 27% | <0.001 |
SEP3 Success Rate | 68% | 18% | <0.001 |
GAQ Positive Response | 78% | 22% | <0.001 |
Emerging Role in Alzheimer’s Disease
Preclinical Evidence
In APP-C105 mice, mirodenafil (4 mg/kg) reduced phosphorylated tau by 35% and enhanced autophagic clearance of Aβ . Cognitive improvements included a 256% increase in time spent in the target quadrant of the Morris water maze () .
Clinical Trials
A phase 2 trial (NCT04229927) evaluated AR1001 (mirodenafil prodrug) in 210 mild-to-moderate AD patients. Daily doses of 10–30 mg for 26 weeks were well-tolerated, with no significant safety concerns . Cognitive outcomes are pending, but preclinical data suggest disease-modifying potential .
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